N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide
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Overview
Description
N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide is a chemical compound characterized by the presence of a sulfonamide group attached to a fluorobenzene ring, which is further substituted with a 3,5-ditert-butylphenyl group
Mechanism of Action
Target of Action
Similar compounds with a 3,5-di-tert-butylphenyl structure have been studied for their antioxidant activity .
Mode of Action
They act by reacting with peroxide radicals and destroying reactive oxygen species .
Biochemical Pathways
Related compounds have been shown to inhibit the oxidation of certain substances, suggesting that they may play a role in oxidative stress pathways .
Result of Action
Compounds with similar structures have been shown to exhibit antioxidant activity, suggesting that they may help protect cells from oxidative damage .
Action Environment
The action of N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide can be influenced by various environmental factors. For instance, the stability and efficacy of similar compounds have been shown to be affected by temperature and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide typically involves the reaction of 3-fluorobenzenesulfonyl chloride with 3,5-ditert-butylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(3,5-di-tert-butyl-2-hydroxyphenyl)-1,2-phenylenediamine: Known for its redox activity and coordination with transition metals.
N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide: Used as a fluorescence dye and electron acceptor.
Uniqueness
N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide is unique due to the combination of the sulfonamide group with the 3,5-ditert-butylphenyl and fluorobenzene moieties. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FNO2S/c1-19(2,3)14-10-15(20(4,5)6)12-17(11-14)22-25(23,24)18-9-7-8-16(21)13-18/h7-13,22H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNPMSJRXHMNDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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